Telaprevir, also known as VX-950 or Incivo® and Incivek®, is an orally administered protease inhibitor specifically targeting the NS3/4A protease of the hepatitis C virus (HCV). It has revolutionized the treatment of chronic hepatitis C, particularly genotype 1, when used in combination with pegylated interferon (peginterferon)-alpha and ribavirin. This combination therapy has significantly improved sustained virological response (SVR) rates compared to the previous standard of care, peginterferon-alpha and ribavirin dual therapy67.
Telaprevir's primary application is in the treatment of chronic hepatitis C infection. Clinical trials have consistently shown that telaprevir, in combination with peginterferon and ribavirin, achieves higher SVR rates than standard dual therapy. This is true for both treatment-naïve patients and those who have previously failed to respond to treatment2367. The ADVANCE trial, for example, reported a 75% SVR rate in previously untreated patients receiving telaprevir-based therapy compared to a 44% rate with peginterferon-alpha-2a and ribavirin alone6.
Emerging data suggest that telaprevir is also effective in the treatment of HCV in patients coinfected with HIV, expanding its application to a more complex patient population2.
Telaprevir has been studied for its interactions with drug transporters in the liver and kidneys. It exhibits significant inhibition of various transporters, which has implications for drug-drug interactions when co-administered with other medications4. This is particularly relevant for patients who may be on other treatments for comorbid conditions.
Interestingly, telaprevir has been found to induce cell death in estrogen receptor α (ERα)-positive breast cancer cells by reducing FOXA1 expression. This suggests a potential new application for telaprevir outside of virology, in the treatment of certain types of breast cancer8.
Telaprevir, also known by its developmental code VX-950, is an antiviral medication primarily used in the treatment of chronic hepatitis C virus infections, specifically targeting genotype 1. It belongs to a class of drugs known as protease inhibitors, which inhibit the hepatitis C viral enzyme NS3/4A serine protease. This mechanism is crucial for the viral replication process, making telaprevir an essential component in combination therapies that include peginterferon alfa and ribavirin. The drug was co-developed by Vertex Pharmaceuticals and Johnson & Johnson and received approval from the U.S. Food and Drug Administration in 2011 .
Telaprevir is classified as a protease inhibitor and is recognized under various identifiers, including its IUPAC name and CAS number (402957-28-2). Its chemical formula is , with a molar mass of approximately 679.85 g/mol . The drug is marketed under the brand names Incivek and Incivo, primarily for patients with chronic hepatitis C who have not responded to previous treatments or are treatment-naïve .
The synthesis of telaprevir involves several key steps that utilize various organic chemistry techniques. The process typically includes:
The detailed synthetic route has been optimized to enhance yield and purity while ensuring scalability for pharmaceutical production .
Telaprevir's molecular structure features a complex arrangement that includes multiple chiral centers, contributing to its stereochemistry. The three-dimensional conformation can be described as follows:
The crystal structure of telaprevir in complex with the NS3/4A protease has been elucidated, revealing critical interactions that stabilize the inhibitor within the active site of the enzyme .
Telaprevir undergoes several key chemical reactions during its metabolic processing:
The elimination pathways predominantly involve fecal excretion (approximately 82%), with minor contributions from respiratory and urinary routes .
Telaprevir acts by specifically inhibiting the NS3/4A serine protease of the hepatitis C virus. This enzyme is essential for processing viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of NS3/4A protease, telaprevir prevents the cleavage of these polyproteins, thereby halting viral replication.
The binding affinity and inhibition kinetics have been characterized through various biochemical assays, demonstrating that telaprevir effectively reduces viral load in infected patients when used in combination with other antiviral agents .
Key pharmacokinetic properties include:
Telaprevir's primary application lies in treating chronic hepatitis C virus infections, particularly genotype 1. Clinical studies have demonstrated significant improvements in sustained virological response rates when telaprevir is used alongside peginterferon alfa and ribavirin compared to standard therapies alone.
Moreover, research continues into its potential applications against resistant strains of hepatitis C virus, as understanding the molecular basis of resistance can lead to more effective therapeutic strategies .
The discovery of telaprevir (R)- originated from rational drug design efforts targeting the HCV NS3/4A protease, commencing in the late 1990s. Initial lead compounds exhibited poor bioavailability and metabolic instability, prompting Vertex Pharmaceuticals and collaborating institutions (Tibotec BVBA, Mitsubishi Tanabe Pharma) to pursue extensive structure-activity relationship optimization [6] [9]. The compound (coded VX-950 during development) nearly faced discontinuation due to mediocre performance in standard half-maximal inhibitory concentration assays, but mechanistic studies revealing its unique reversible covalent binding mechanism justified further investment [6].
Synthetic chemistry challenges centered on constructing its complex peptidic backbone with precise stereochemistry. Three distinct synthetic routes were evaluated for the N-cyclopropyl α-hydroxy-β-amino-hexanamide fragment (3.P1):
Table 1: Key Clinical Trials Accelerating Telaprevir (R)- Development
Trial Name | Phase | Patient Population | Sustained Virologic Response (SVR) | Significance |
---|---|---|---|---|
PROVE3 | II | Prior Peginterferon-Ribavirin Failures | 53% (24 weeks telaprevir + PR) vs. 14% (PR alone) | First demonstration of efficacy in treatment-experienced patients [1] |
ADVANCE | III | Treatment-Naïve | 75% (12-week telaprevir + PR) vs. 44% (PR alone) | Established superiority over standard therapy; enabled response-guided therapy [5] |
REALIZE | III | Prior Partial/Null Responders & Relapsers | 83-88% (telaprevir + PR) vs. 24% (PR alone) | Validated efficacy across hard-to-treat subgroups [1] [5] |
Clinical proof-of-concept emerged from the PROVE studies (Protease Inhibition for Viral Evaluation). PROVE1 (2007) demonstrated unprecedented early virologic responses in treatment-naïve patients, while PROVE3 confirmed activity in prior non-responders [1] [9]. These trials validated telaprevir (R)-'s capacity to enhance viral clearance kinetics and established the feasibility of shortening therapy duration in rapid responders.
Telaprevir (R)- specifically inhibits the NS3/4A serine protease, a non-covalent heterodimeric complex essential for HCV replication. The N-terminal domain of NS3 (181 residues) harbors a chymotrypsin-like serine protease active site, while NS4A (54 residues) acts as a cofactor, enhancing structural stability and membrane localization [4] [10]. This protease cleaves four sites within the HCV polyprotein (releasing NS4A, NS4B, NS5A, NS5B) and disrupts host innate immunity by cleaving mitochondrial antiviral-signaling protein and toll/interleukin-1 receptor domain-containing adaptor inducing interferon-β [4] [10].
Inhibition mechanism: Telaprevir (R)-'s α-ketoamide moiety forms a reversible hemiketal adduct with the catalytic serine residue (Ser139) within the NS3 active site. This covalent interaction, complemented by extensive hydrophobic contacts within the substrate-binding cleft, results in potent enzyme inhibition (inhibitory constant = 7 nM against genotype 1a/1b proteases) [4] [6] [10]. The (R)-configuration optimizes binding geometry, enhancing interactions with residues His57, Asp81, and Ala156 of the catalytic triad and S1-S3 pockets [7] [10].
Table 2: Impact of Common NS3 Mutations on Telaprevir (R)- Efficacy
Resistance Mutation | Location | Fold-Change in EC₅₀* | Mechanism |
---|---|---|---|
R155K/T | S2 Pocket | 25-100 | Disrupts ionic interaction with ketoamide [4] [8] |
A156T/V | Catalytic Site | >1000 | Steric hindrance near Ser139 [4] [8] |
V36M | S1 Pocket | 5-10 | Alters hydrophobic subsite [4] |
D168V | S4 Pocket | ~2000 | Disrupts H-bonding network [4] [8] |
*EC₅₀: Half-maximal effective concentration relative to wild-type virus
Resistance profiling identified mutations at residues 155, 156, and 168 as primary vulnerabilities. Notably, mutations like Q80R minimally affect telaprevir (R)-'s inhibitory activity (<10-fold change), preserving clinical utility against some protease-inhibitor-resistant variants [4] [8]. Intriguingly, telaprevir (R)- remains active against variants conferring resistance to earlier protease inhibitors like boceprevir (e.g., V170A mutation) [4].
The integration of telaprevir (R)- into peginterferon-ribavirin regimens precipitated transformative shifts in hepatitis C management:
: Phase III trials (ADVANCE, ILLUMINATE, REALIZE) demonstrated absolute SVR improvements of 30-45% across genotypes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7